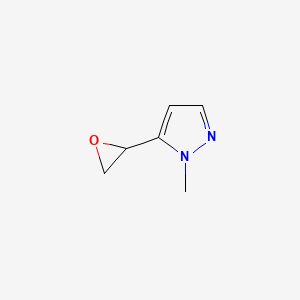

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole

Beschreibung

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole (CID 137887640) is a pyrazole derivative featuring a methyl group at the N1 position and an oxirane (epoxide) ring at the C5 position. Its molecular formula is C₆H₈N₂O (MW: 124.14 g/mol), with a SMILES string of CN1C(=CC=N1)C2CO2 . Key structural attributes include:

- Oxirane moiety: A strained three-membered epoxide ring, conferring reactivity for nucleophilic ring-opening reactions.

- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

Predicted collision cross-section (CCS) values for its adducts range from 126.5 Ų ([M+H]⁺) to 140.5 Ų ([M+Na]⁺), suggesting moderate polarity and compact molecular geometry . No direct literature data on its biological or chemical applications are available, necessitating comparisons with structurally related compounds.

Eigenschaften

IUPAC Name |

1-methyl-5-(oxiran-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-9-6/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUZKDWFFKAVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product.

Industrial Production Methods: Industrial production of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Diols.

Reduction: Alcohols.

Substitution: Substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The pyrazole moiety is widely recognized for its therapeutic potential, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-bacterial activities. The incorporation of the oxirane group into the pyrazole structure enhances its reactivity and biological profile. Research indicates that compounds containing the pyrazole nucleus have been developed into several drug-like molecules with promising bioactivities .

Synthesis of Novel Compounds

Recent studies have focused on synthesizing novel pyrazole derivatives, including those with oxirane rings. For example, a study highlighted the synthesis of functionalized phenylaminopyrazoles that demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The structural modifications enabled by the oxirane group allow for diverse synthetic pathways leading to compounds with enhanced biological activity.

Case Study: Anti-Cancer Activity

A notable case study involved the evaluation of a library of phenylaminopyrazoles for their anti-proliferative effects on cancer cell lines. The results indicated that certain derivatives blocked cell proliferation and induced apoptosis in K562 leukemia cells, showcasing the potential of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole derivatives as anti-cancer agents .

Agricultural Applications

Insecticidal Properties

The insecticidal activity of pyrazole derivatives has been a significant area of research. A study demonstrated that compounds synthesized from chalcones with oxirane rings exhibited remarkable insecticidal activity against pests such as Plodia interpunctella and Nilaparvata lugens. These findings suggest that 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole could be developed into effective agrochemicals .

Table 1: Insecticidal Activity Comparison

| Compound | Target Pest | Activity Level |

|---|---|---|

| 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole | Plodia interpunctella | High |

| Reference Compound (Thiamethoxam) | Nilaparvata lugens | Moderate |

Materials Science

Coordination Chemistry

The unique properties of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole make it a candidate for use in materials science, particularly in coordination chemistry. Its ability to act as a ligand in various metal complexes opens avenues for applications in catalysis and materials development . The proton-responsive nature of pyrazoles allows them to be utilized in designing responsive materials.

Case Study: Catalytic Applications

Research has indicated that pyrazole complexes can serve as efficient catalysts in various reactions due to their ability to stabilize reactive intermediates. Investigations into the catalytic properties of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole complexes have shown promise in enhancing reaction rates and selectivity in organic transformations .

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole (): This isomer differs in the substitution position of the oxirane ring (C4 vs. C5). Such positional changes can influence reactivity in ring-opening reactions or binding to biological targets .

Substitution with Electron-Withdrawing Groups

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole ():

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the pyrazole ring’s stability toward electrophilic substitution. For example, 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole () demonstrates improved metabolic stability compared to the oxirane derivative, making it suitable for agrochemical or pharmaceutical applications .

Heterocyclic Substituents

- tert-Butyl 3-(1H-pyrazol-1-yl)morpholine-4-carboxylate ():

The morpholine ring introduces a six-membered heterocycle with oxygen and nitrogen, increasing hydrophilicity and hydrogen-bonding capacity. This contrasts with the compact oxirane group, which may limit solubility but enhance reactivity in covalent binding .

Aromatic and Alkenyl Substituents

- 1-Methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole (): Substitution with a trimethoxyphenyl group enables π-stacking interactions and anti-inflammatory activity (e.g., compounds 10i, 10e).

- 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine ():

The propenyl group introduces an alkene, enabling addition reactions (e.g., hydroamination), whereas the oxirane group is more reactive toward nucleophiles like amines or thiols .

Key Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Reactivity : The oxirane group in 1-methyl-5-(oxiran-2-yl)-1H-pyrazole offers unique opportunities for covalent modification, such as crosslinking in materials science or targeted drug delivery .

- Comparative studies on cytotoxicity or enzyme inhibition are needed.

- Synthetic Utility : The compound’s epoxide ring could serve as a handle for click chemistry or polymer synthesis, contrasting with boronate esters (e.g., 1-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole) used in Suzuki couplings .

Biologische Aktivität

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases. The information is derived from multiple sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₂O

- SMILES : CN1C(=CC=N1)C2CO2

- InChI : InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-...

The oxirane group in the structure contributes to its reactivity and potential biological activity.

1. Cytotoxic Activity

Research indicates that 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole exhibits significant cytotoxic effects against various cancer cell lines. A study reported that analogs of pyrazole derivatives demonstrated potent antiproliferative activity, with some compounds showing IC₅₀ values as low as 0.26 μM against specific cancer cell lines such as MCF7 .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 1 | MCF7 | 39.70 |

| Compound 5 | MDA-MB-231 | 0.26 |

2. Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory pathways. A review highlighted that pyrazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some derivatives were noted to have higher COX-1 inhibitory activity compared to standard drugs like Meloxicam .

3. Antinociceptive Properties

The antinociceptive (pain-relieving) properties of pyrazole derivatives have been documented, indicating their potential use in pain management therapies. One study demonstrated that certain pyrazole compounds significantly reduced pain responses in animal models, comparable to traditional analgesics .

The biological activities of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole are attributed to its ability to interact with various molecular targets:

- Caspase Activation : The compound influences caspase pathways, which are critical in apoptosis and cellular survival mechanisms .

- Enzyme Inhibition : It shows inhibitory effects on metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .

Case Study 1: Anticancer Activity

In a comparative study of several pyrazole derivatives, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole was tested against a panel of cancer cell lines. The results demonstrated its capability to induce apoptosis selectively in malignant cells while sparing normal cells, suggesting a favorable safety profile.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives, including 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. The study found that these compounds could reduce oxidative stress markers in neuronal cultures, indicating potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.